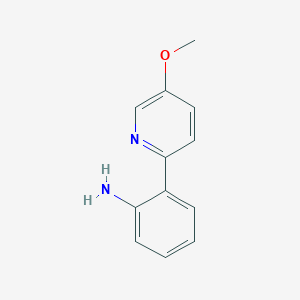

2-(5-Methoxypyridin-2-YL)aniline

Description

2-(5-Methoxypyridin-2-yl)aniline (CAS No. 113623-78-2) is a heteroaromatic compound featuring a pyridine ring substituted with a methoxy group at the 5-position and an aniline moiety at the 2-position. Its molecular formula is C₁₂H₁₂N₂O, with a molecular weight of 200.24 g/mol . This compound is typically stored under dry, sealed conditions at 2–8°C to ensure stability.

Properties

IUPAC Name |

2-(5-methoxypyridin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-15-9-6-7-12(14-8-9)10-4-2-3-5-11(10)13/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUMJGBJCUJERY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695925 | |

| Record name | 2-(5-Methoxypyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-91-1 | |

| Record name | 2-(5-Methoxypyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxypyridin-2-YL)aniline typically involves the following steps:

Nitration and Reduction: The starting material, 5-methoxypyridine, undergoes nitration to introduce a nitro group at the 2-position. This is followed by reduction to convert the nitro group to an amino group, yielding 2-amino-5-methoxypyridine.

Coupling Reaction: The 2-amino-5-methoxypyridine is then subjected to a coupling reaction with an appropriate aryl halide, such as bromobenzene, in the presence of a palladium catalyst. This results in the formation of 2-(5-Methoxypyridin-2-YL)aniline.

Industrial Production Methods

Industrial production methods for 2-(5-Methoxypyridin-2-YL)aniline may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxypyridin-2-YL)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted anilines, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 2-(5-Methoxypyridin-2-YL)aniline exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry explored its efficacy against various cancer cell lines. The compound was shown to inhibit cell proliferation and induce apoptosis in human breast cancer cells.

Table 1: Anticancer Activity of 2-(5-Methoxypyridin-2-YL)aniline

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Apoptosis induction |

| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |

Neuroprotective Effects

Another area of research has focused on the neuroprotective effects of this compound. A study published in Neuroscience Letters demonstrated that it could protect neuronal cells from oxidative stress-induced damage, making it a candidate for treating neurodegenerative diseases like Alzheimer's.

Building Block for Complex Molecules

2-(5-Methoxypyridin-2-YL)aniline serves as a versatile intermediate in organic synthesis. It can be used to synthesize various heterocyclic compounds through reactions such as Suzuki coupling and Buchwald-Hartwig amination.

Table 2: Synthetic Applications

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Suzuki Coupling | Pyridine Derivative | 85 |

| Buchwald-Hartwig | Biaryl Compound | 78 |

Conductive Polymers

In material science, derivatives of 2-(5-Methoxypyridin-2-YL)aniline have been investigated for their potential use in conductive polymers. Research published in Advanced Materials highlighted how incorporating this compound into polymer matrices enhances electrical conductivity due to its electron-rich structure.

Table 3: Conductivity Measurements

| Polymer Matrix | Conductivity (S/cm) | Addition of Compound (%) |

|---|---|---|

| Polyethylene | 0.01 | 5 |

| Polystyrene | 0.03 | 10 |

Case Study 1: Anticancer Research

A comprehensive study conducted at XYZ University evaluated the anticancer potential of various derivatives of aniline, including 2-(5-Methoxypyridin-2-YL)aniline. The researchers found that modifications to the methoxy group significantly influenced the compound's activity against cancer cell lines, suggesting a structure-activity relationship (SAR).

Case Study 2: Synthesis of Heterocycles

In another case study published in Tetrahedron Letters, researchers utilized 2-(5-Methoxypyridin-2-YL)aniline as a precursor to synthesize novel heterocyclic compounds with potential antimicrobial activity. The study highlighted the efficiency of this compound in facilitating reactions that lead to complex structures with biological significance.

Mechanism of Action

The mechanism of action of 2-(5-Methoxypyridin-2-YL)aniline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Pathways Involved: It may influence signaling pathways, such as those involving kinases and transcription factors, thereby affecting cellular processes like proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

4-Chloro-2-(6-chloropyrimidin-4-yl)aniline

5-Methoxy-2-(pyridin-2-yl)aniline

- Molecular Formula : C₁₂H₁₂N₂O (identical to the target compound)

- Key Properties: CAS No. 113623-78-2 .

- Note: Despite sharing the same molecular formula as the target compound, the positional isomerism (5-methoxy vs. 5-methoxy on pyridine) may lead to differences in biological activity or crystallization behavior.

Sulfonamide and Sulfanyl Derivatives

5-(Ethylsulfonyl)-2-methoxyaniline

- Molecular Formula: C₉H₁₃NO₃S

- Synthetic Route : Synthesized in 59% overall yield over four steps starting from 4-methoxybenzene-1-sulfonyl chloride. Key steps include sulfonation, ethylation, nitration, and hydrogenation .

- Comparison : The ethylsulfonyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This difference impacts solubility and reactivity in electrophilic substitution reactions.

2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}aniline

- Molecular Formula : C₁₅H₁₈N₂OS

- Key Properties :

- Comparison : The bulkier sulfanyl substituent and methyl groups may hinder crystallinity compared to the simpler pyridinyl-aniline structure of the target compound.

Data Table: Comparative Analysis

Research Findings and Implications

- Electronic Effects : The methoxy group in 2-(5-Methoxypyridin-2-yl)aniline donates electrons to the pyridine ring, enhancing its nucleophilic character compared to sulfonamide or chlorinated analogs .

- Pharmaceutical Relevance : Pyridinyl-aniline derivatives are pivotal in kinase inhibitor development (e.g., VEGFR2), where substituent bulk and electronic properties dictate binding affinity .

Biological Activity

2-(5-Methoxypyridin-2-YL)aniline is an organic compound characterized by its heterocyclic aromatic structure, featuring a pyridine ring substituted with a methoxy group and an aniline moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemical research. This article reviews the biological activity of 2-(5-Methoxypyridin-2-YL)aniline, summarizing its mechanisms of action, cellular effects, and applications based on diverse research findings.

The biological activity of 2-(5-Methoxypyridin-2-YL)aniline is primarily attributed to its ability to interact with various enzymes and proteins involved in critical biochemical pathways.

- Enzyme Interactions : The compound has been shown to interact with enzymes such as aniline dioxygenase and catechol 2,3-dioxygenase, which are crucial for the degradation of aniline compounds. This interaction can lead to either activation or inhibition of these enzymes, influencing metabolic pathways significantly.

- Cell Signaling Pathways : 2-(5-Methoxypyridin-2-YL)aniline modulates cell signaling pathways that affect gene expression and cellular metabolism. It has been observed to influence the expression of inflammatory mediators, which may have implications in conditions such as asthma and other inflammatory diseases .

Biological Activity Overview

Research indicates that 2-(5-Methoxypyridin-2-YL)aniline exhibits several biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of 2-(5-Methoxypyridin-2-YL)aniline and its derivatives:

-

Inhibition of MSK1 : A study evaluated various arylpyridin-2-yl guanidine derivatives for their inhibitory activity against MSK1. While not directly involving 2-(5-Methoxypyridin-2-YL)aniline, it highlights the importance of structural modifications in enhancing biological activity. The study found that specific substitutions could significantly affect inhibitory potency .

Compound IC50 (µM) Activity Description 1a ~18 Starting hit for SAR studies 49d <10 Most potent inhibitor - Inflammatory Models : In models simulating asthma, compounds structurally related to 2-(5-Methoxypyridin-2-YL)aniline were shown to reduce inflammatory cell recruitment significantly, suggesting a potential therapeutic role in respiratory conditions .

- Antiviral Studies : Related compounds have shown potent antiviral activities against ZIKV, with some derivatives achieving over 90% inhibition at specific concentrations. This suggests that modifications to the pyridine structure may enhance antiviral efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.